2-(Aminomethyl)-1-methylnaphthalene
Description
Overview of Aminomethyl Naphthalene (B1677914) Scaffolds in Research
The naphthalene core, consisting of two fused benzene (B151609) rings, is a privileged structural motif in medicinal chemistry. ekb.eg This aromatic system is present in a multitude of natural products and synthetic molecules that exhibit a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. ekb.egnih.gov A number of naphthalene-based drugs have received FDA approval and are currently marketed, such as the anti-inflammatory naproxen, the antifungal terbinafine, and the beta-blocker propranolol. ekb.eg
The versatility of the naphthalene scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of an aminomethyl group (-CH₂NH₂) is a common and effective strategy in the design of new bioactive compounds. The primary amine of the aminomethyl group provides a basic center that can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. Furthermore, this functional group serves as a crucial synthetic handle for creating diverse libraries of derivatives through reactions like amidation or sulfonylation, which are essential for developing structure-activity relationships (SAR). researchgate.net The investigation of various aminomethyl naphthalene derivatives has led to the discovery of compounds with potent biological effects, underscoring the importance of this chemical class in pharmaceutical research. nih.gov
Rationale for Investigating 2-(Aminomethyl)-1-methylnaphthalene
The specific investigation of this compound is founded on a clear scientific rationale derived from its distinct structural features. While research on this precise isomer is not extensively published, its structure suggests several compelling reasons for its study.
The rationale can be broken down by analyzing its constituent parts:
The Naphthalene Platform: The rigid and lipophilic naphthalene core provides a well-defined three-dimensional structure that can engage in various non-covalent interactions with biological macromolecules, such as π-π stacking and hydrophobic interactions.
The Aminomethyl Substituent: As a primary amine, this group is a key pharmacophoric feature. It acts as a hydrogen bond donor and acceptor and can be protonated to form a cation, which can be critical for anchoring the molecule within the active site of an enzyme or receptor. Its placement at the 2-position, adjacent to the methyl group, creates a specific steric and electronic environment.
The unique 1,2-substitution pattern of the methyl and aminomethyl groups on the naphthalene ring creates a distinct isomer with a specific conformational and electronic profile compared to other derivatives. This unique arrangement justifies its synthesis and evaluation to explore how these subtle structural changes translate into novel chemical reactivity or biological activity. Its potential role as a key intermediate in the synthesis of more complex molecules, similar to how related compounds are used to prepare drugs like terbinafine, provides further motivation for its study. chemicalbook.com
Scope and Research Objectives within Chemical Sciences
The academic investigation of this compound encompasses several clear objectives within the chemical sciences. These goals range from fundamental synthesis and characterization to the exploration of its potential applications.
The primary research objectives include:
Synthetic Method Development: A key goal is to establish efficient, high-yielding, and regioselective synthetic routes to produce this compound. This could involve multi-step sequences starting from commercially available materials like 1-methylnaphthalene (B46632), potentially proceeding through intermediates such as 1-methyl-2-(chloromethyl)naphthalene or 1-methylnaphthalene-2-carbonitrile.
Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized to confirm its structure and purity using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Determining its fundamental properties, as detailed in Table 1, is crucial for understanding its behavior and potential applications.
Exploration as a Molecular Building Block: The primary amine function makes this compound an ideal starting point for creating new molecular entities. A major objective is to use it as a scaffold to build libraries of derivatives (e.g., amides, ureas, sulfonamides) to systematically probe structure-activity relationships.
Biological and Materials Science Evaluation: Guided by the known activities of the broader naphthalene class, a central objective is to screen this compound and its derivatives for various biological activities. ekb.eg This includes assays for antimicrobial, anti-inflammatory, and anticancer properties. Beyond medicine, its rigid, functionalized aromatic structure suggests potential applications in materials science, for example, as a component in polymers or organic electronic materials.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated/Computed) |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | (1-Methylnaphthalen-2-yl)methanamine |
| CAS Number | Not available |
| Calculated LogP | 2.9 (Approx.) |
| Appearance | Expected to be a liquid or low-melting solid |
Note: Data is computed or estimated based on the chemical structure, as specific experimental data is not widely available in published literature.
An in-depth examination of the synthetic strategies for this compound reveals a landscape of chemical ingenuity. While direct synthetic routes are not extensively documented in readily available literature, a thorough analysis of analogous reactions and established methodologies allows for the construction of several plausible and efficient synthetic pathways. This article delves into the strategic approaches for creating this specific naphthalene derivative, focusing on retrosynthesis, direct and indirect routes, stereoselectivity, regiochemical control, and sustainable practices.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,8,13H2,1H3 |
InChI Key |
SIYFRMMMFWHFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CN |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Conformational Analysis of 2 Aminomethyl 1 Methylnaphthalene
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 2-(aminomethyl)-1-methylnaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the aminomethyl group, the amine protons, and the six aromatic protons on the naphthalene (B1677914) core. The methyl group would appear as a singlet in the upfield aromatic region (~2.5 ppm). The methylene protons, being adjacent to the amine, would likely appear as a singlet around 3.9-4.2 ppm. The aromatic protons would resonate in the downfield region (7.0-8.2 ppm), with their splitting patterns revealing their coupling relationships. The ¹³C NMR spectrum would show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the ten carbons of the naphthalene ring system.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking adjacent aromatic protons and confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the straightforward assignment of the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the full carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected from the methyl protons to the C1, C2, and C8a carbons of the naphthalene ring, and from the methylene protons to the C2, C1, and C3 carbons. These correlations would unequivocally confirm the substitution pattern.
Dynamic studies using variable temperature NMR could probe processes such as the rate of proton exchange of the NH₂ group with the solvent and restricted rotation around the C2-CH₂ bond.
Predicted NMR Data
The following table presents predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| 1-CH₃ | ~2.5 (s, 3H) | ~19-21 | Based on 1-methylnaphthalene (B46632), slightly influenced by the adjacent aminomethyl group. |
| 2-CH₂NH₂ | ~4.0 (s, 2H) | ~45-48 | Based on 2-(aminomethyl)naphthalene, deshielded by the aromatic ring. |
| 2-CH₂NH₂ | ~1.8 (br s, 2H) | - | Amine protons are typically broad and their shift is concentration/solvent dependent. |
| H-3 | ~7.3-7.4 (d) | ~125-127 | Influenced by both the methyl and aminomethyl groups. |
| H-4 | ~7.8-7.9 (d) | ~123-125 | Peri-interaction with the 1-methyl group may cause a downfield shift. |
| H-5 | ~7.9-8.0 (d) | ~128-130 | Typically one of the most downfield naphthalene protons. |
| H-6 | ~7.4-7.5 (t) | ~126-127 | Standard aromatic region. |
| H-7 | ~7.4-7.5 (t) | ~125-126 | Standard aromatic region. |
| H-8 | ~8.0-8.1 (d) | ~129-131 | Typically downfield due to deshielding from the adjacent ring. |
| C-1 | - | ~133-135 | Quaternary carbon attached to the methyl group. |
| C-2 | - | ~136-138 | Quaternary carbon attached to the aminomethyl group. |
| C-3 | ~7.3-7.4 | ~125-127 | Aromatic CH. |
| C-4 | ~7.8-7.9 | ~123-125 | Aromatic CH. |
| C-4a | - | ~132-134 | Quaternary bridgehead carbon. |
| C-5 | ~7.9-8.0 | ~128-130 | Aromatic CH. |
| C-6 | ~7.4-7.5 | ~126-127 | Aromatic CH. |
| C-7 | ~7.4-7.5 | ~125-126 | Aromatic CH. |
| C-8 | ~8.0-8.1 | ~129-131 | Aromatic CH. |
| C-8a | - | ~131-133 | Quaternary bridgehead carbon. |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting and Functional Group Interactions
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. The spectra for this compound would be characterized by absorptions corresponding to its primary amine, methyl, and substituted naphthalene functionalities.
Key Expected Vibrational Modes:
N-H Vibrations: The primary amine group (NH₂) is expected to show a characteristic pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration should also be visible around 1590-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
Aromatic Ring Vibrations: C=C stretching vibrations within the naphthalene ring system will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ are highly characteristic of the substitution pattern of the aromatic ring.
C-N Vibrations: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.
FT-IR and Raman are complementary techniques. While N-H and C=O (if present as an impurity) stretches are strong in the IR, C=C and C-S bonds often give strong signals in the Raman spectrum.
Predicted Vibrational Frequencies
The following table presents predicted vibrational frequencies based on known functional group absorptions and data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |
| N-H Stretch | 3300 - 3500 | FT-IR | Symmetric and asymmetric stretching of the primary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Stretching of sp² C-H bonds on the naphthalene ring. |
| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, Raman | Symmetric and asymmetric stretching of sp³ C-H bonds in CH₃ and CH₂ groups. |
| N-H Bend | 1590 - 1650 | FT-IR | Scissoring motion of the primary amine. |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Skeletal vibrations of the naphthalene ring. |
| C-N Stretch | 1020 - 1250 | FT-IR | Stretching of the carbon-nitrogen single bond. |
| C-H Out-of-Plane Bend | 700 - 900 | FT-IR | Bending vibrations characteristic of the aromatic substitution pattern. |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. To perform this analysis, a high-quality single crystal of this compound would be required.
Assuming a suitable crystal could be grown, the analysis would reveal:
Molecular Conformation: The exact spatial orientation of the methyl and aminomethyl groups relative to the planar naphthalene ring would be determined. This includes the torsion angles that define the substituent positions.
Intermolecular Interactions: The packing of molecules in the crystal is dictated by non-covalent interactions. For this compound, key interactions would likely include:
Hydrogen Bonding: The primary amine group is a hydrogen bond donor. It would likely form N-H···N hydrogen bonds with neighboring molecules, creating chains or networks that stabilize the crystal structure.
π-π Stacking: The planar, electron-rich naphthalene rings are prone to π-π stacking interactions, where the rings of adjacent molecules align in either a parallel or offset fashion.
C-H···π Interactions: Hydrogen atoms from the methyl or methylene groups could interact with the π-electron cloud of a neighboring naphthalene ring.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Derivatives
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules, as they measure the differential absorption or rotation of left- and right-circularly polarized light.
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.
However, these techniques would become essential for the analysis of chiral derivatives of this compound. For example, if the primary amine were reacted with a chiral carboxylic acid to form a chiral amide, or used as a ligand to form a chiral metal complex, the resulting product would be chiral. CD spectroscopy could then be used to:
Confirm the successful synthesis of a chiral molecule.
Determine the absolute configuration of the newly formed stereocenter(s) by comparing the experimental CD spectrum to theoretical spectra calculated using quantum chemistry methods.
Study conformational changes in the chiral derivative that affect its chiroptical properties.
Advanced Mass Spectrometry Techniques for Mechanistic Insights and Isotope Labeling
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₁₂H₁₃N).
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The molecular ion would be isolated and fragmented, and the masses of the resulting daughter ions would be measured. For this compound, key predicted fragmentation steps under Electron Ionization (EI) include:
Loss of an amino group: Fragmentation of the C-N bond to lose ·NH₂.
Benzylic Cleavage: The most likely fragmentation would be the cleavage of the bond between the naphthalene ring and the methylene group, resulting in the loss of an aminomethyl radical (·CH₂NH₂) to form a stable methylnaphthalenyl cation.
Formation of Tropylium-like ions: Rearrangements of the naphthalene ring upon fragmentation are also possible.
Isotope labeling studies, for example, by replacing the NH₂ protons with deuterium (B1214612) (ND₂), could be used to confirm fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.
Predicted Mass Spectrometry Fragments (EI)
| m/z Value (Predicted) | Proposed Fragment | Formula | Description |
| 171 | [M]⁺ | [C₁₂H₁₃N]⁺ | Molecular Ion |
| 170 | [M-H]⁺ | [C₁₂H₁₂N]⁺ | Loss of a hydrogen radical. |
| 156 | [M-CH₃]⁺ | [C₁₁H₁₀N]⁺ | Loss of the methyl radical. |
| 141 | [M-CH₂NH₂]⁺ | [C₁₁H₉]⁺ | Benzylic cleavage, loss of the aminomethyl radical. This is expected to be a major fragment. |
| 128 | [C₁₀H₈]⁺ | [C₁₀H₈]⁺ | Naphthalene cation, from more extensive fragmentation. |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Aminomethyl 1 Methylnaphthalene
Reactivity at the Aminomethyl Group: Alkylation, Acylation, and Condensation Reactions
The primary amine of the aminomethyl group is a key site for various chemical modifications, including alkylation, acylation, and condensation reactions.
Alkylation: The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. This reaction typically involves the use of alkyl halides or other electrophilic alkylating agents. For instance, the reaction with methyl iodide would yield the corresponding secondary or tertiary amine. A general method for the alpha-alkylation of ketones involves deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate, followed by nucleophilic attack on an alkyl halide. youtube.com A similar principle can be applied to the aminomethyl group, where the amine can be deprotonated to form an amide anion, which then acts as a nucleophile. The Stork enamine synthesis provides an alternative, milder method for alpha-alkylation by first converting a ketone to an enamine, which is then alkylated before being hydrolyzed back to the ketone. youtube.com
Acylation: The aminomethyl group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and for introducing various functional groups. The Friedel-Crafts acylation of naphthalene (B1677914) derivatives is a well-established method for producing aromatic ketones. google.comresearchgate.net While this reaction primarily targets the aromatic core, the aminomethyl group can also be acylated under appropriate conditions, often requiring protection of the amine if acylation of the ring is desired.
Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to form secondary amines. Enaminones, which are valuable synthetic intermediates, can be formed from the reaction of 1-acetylnaphthalene with DMFDMA under microwave irradiation. nih.gov These enaminones can then undergo various cyclization and coupling reactions. nih.gov
A summary of typical reactions at the aminomethyl group is presented below:
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Acylation | Acetyl Chloride | Amide |
| Condensation | Benzaldehyde | Imine (Schiff Base) |
Reactivity of the Naphthalene Core: Electrophilic and Nucleophilic Aromatic Substitutions
The naphthalene core of 2-(aminomethyl)-1-methylnaphthalene is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents.
Electrophilic Aromatic Substitution: The 1-methyl group is an activating, ortho-, para-directing group, while the 2-aminomethyl group is also activating and ortho-, para-directing. In monosubstituted naphthalenes, activating substituents like a methyl group tend to direct incoming electrophiles to the same ring. chegg.com Conversely, deactivating groups direct substitution to the unsubstituted ring. chegg.com For 1-methylnaphthalene (B46632), electrophilic attack is favored at the 4-position due to the stability of the resulting carbocation intermediate. wordpress.comlibretexts.org The presence of the aminomethyl group at the 2-position further influences the regioselectivity. The aminomethyl group, being an activating group, will direct incoming electrophiles to the ortho and para positions relative to it. Therefore, electrophilic substitution on this compound is expected to occur primarily at the 3-position and on the adjacent ring. Naphthalene itself undergoes electrophilic substitution, such as nitration and halogenation, preferentially at the α-position (1-position). wordpress.comvpscience.org The sulfonation of naphthalene is temperature-dependent, yielding 1-naphthalenesulfonic acid at lower temperatures and 2-naphthalenesulfonic acid at higher temperatures. wordpress.com
Nucleophilic Aromatic Substitution: While less common for electron-rich systems like naphthalene, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present on the ring. elsevierpure.com For instance, a methoxy (B1213986) group on a naphthalene ring can be displaced by various nucleophiles. elsevierpure.com
Metal-Mediated and Organocatalyzed Transformations Involving the Compound
Transition metal catalysts and organocatalysts can be employed to achieve a variety of transformations involving this compound.
Metal-Mediated Transformations: Transition metals like palladium, rhodium, and copper are widely used to catalyze cross-coupling reactions. nih.gov The aminomethyl group can act as a directing group, facilitating C-H activation and functionalization of the naphthalene core. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for forming carbon-carbon bonds. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the aminoalkylation of aryl halides. nsf.gov Rhodium(III)-catalyzed C-H amination has been studied, revealing insights into the reaction mechanism. nih.gov
Organocatalyzed Transformations: Organocatalysis offers a metal-free alternative for various chemical transformations. youtube.com Chiral organocatalysts can be used to induce stereoselectivity in reactions involving the aminomethyl group or the naphthalene core. For example, enamine catalysis can be used for the alpha-alkylation of carbonyl compounds. youtube.com Chiral phosphines have been used as organocatalysts in asymmetric reactions. youtube.com
Mechanistic Studies using Kinetic Isotope Effects and Computational Modeling
Mechanistic studies provide a deeper understanding of the reaction pathways and transition states involved in the transformations of this compound.
Kinetic Isotope Effects (KIE): The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org For electrophilic aromatic substitution on naphthalene, deuterium-protium exchange studies have been used to investigate kinetic versus thermodynamic control. acs.org The chlorination of naphthalene exhibits an inverse deuterium (B1214612) isotope effect. researchgate.net The study of KIEs can help determine the rate-determining step of a reaction. youtube.com
Computational Modeling: Computational methods, such as density functional theory (DFT), are increasingly used to model reaction mechanisms, predict reaction outcomes, and understand the electronic and steric effects of substituents. Computational studies have been employed to investigate the mechanism of Rh(III)-catalyzed C-H amination. nih.gov Models can also predict the formation of secondary organic aerosols from naphthalene and its derivatives in the atmosphere. copernicus.org
Derivatization Strategies for Enhancing Chemical Diversity
The versatile reactivity of this compound allows for the synthesis of a wide array of derivatives with diverse chemical properties.
Functional Group Interconversion: The aminomethyl group can be converted into various other functional groups. For example, it can be oxidized to a nitrile or a carboxylic acid, or it can be used to form heterocyclic rings. The methyl group can also be functionalized, for instance, through oxidation to a carboxylic acid. The metabolism of 2-methylnaphthalene (B46627) in biological systems often involves oxidation of the methyl group to 2-hydroxymethylnaphthalene. cdc.govepa.gov
Scaffold for Library Synthesis: Due to its modifiable functional groups and rigid naphthalene core, this compound can serve as a scaffold for the combinatorial synthesis of compound libraries. This is particularly relevant in drug discovery and materials science. The synthesis of various naphthalene derivatives is an active area of research. nih.govacs.org
Computational Chemistry and Theoretical Investigations of 2 Aminomethyl 1 Methylnaphthalene
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, providing insights into electronic structure and molecular orbitals.
DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of computational cost and accuracy. samipubco.com These calculations typically begin with geometry optimization, where the molecule's lowest energy structure is determined. For 2-(aminomethyl)-1-methylnaphthalene, this would involve finding the most stable arrangement of the aminomethyl and methyl groups relative to the naphthalene (B1677914) core.
Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. samipubco.com A smaller gap suggests the molecule is more polarizable and reactive.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, revealing the partial atomic charges on each atom and detailing the nature of the chemical bonds and intramolecular interactions, such as hyperconjugation. bohrium.comresearchgate.net
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value | Significance |
| HOMO Energy | -5.95 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.85 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.10 eV | Relates to chemical reactivity and stability. samipubco.com |
| Dipole Moment | 1.85 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | ||
| N (Amine) | -0.88 e | Highlights the nucleophilic character of the nitrogen atom. |
| C1 (Methyl-bearing) | -0.15 e | Shows electron density on the substituted ring carbon. |
| C2 (Aminomethyl-bearing) | -0.12 e | Shows electron density on the substituted ring carbon. |
Note: The values in this table are hypothetical, based on typical results for substituted naphthalenes, and serve to illustrate the data obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, providing a view of conformational changes, molecular flexibility, and interactions with the environment, such as a solvent.
For this compound, MD simulations can explore its conformational landscape. The primary degrees of freedom would be the rotation around the C-C bond connecting the aminomethyl group to the naphthalene ring and the rotation of the methyl group. An MD simulation would reveal the preferred dihedral angles and the energy barriers between different conformations (rotamers).
Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water or chloroform), one can observe how the solvent organizes around the solute and calculate the solvation free energy. This is crucial for understanding the molecule's solubility and how the solvent might influence its conformational preferences and reactivity. Studies on naphthalene have shown that all-atom force fields can accurately model its properties in both crystalline and liquid states. nih.gov
Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Typical Result |
| Dihedral Angle (C1-C2-CH₂-NH₂) | Torsional angle of the aminomethyl group. | Shows preferred staggered conformations with peaks at ~60°, 180°, and -60°. |
| Radial Distribution Function g(r) for Water around Amine N | Probability of finding a water oxygen atom at a distance r from the amine nitrogen. | A sharp first peak around 2.8 Å, indicating strong hydrogen bonding. |
| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to the solvent. | A negative value, indicating favorable interaction with the polar solvent. |
| Root Mean Square Fluctuation (RMSF) | Fluctuation of each atom around its average position. | Higher values for the atoms in the aminomethyl group, indicating greater flexibility compared to the rigid naphthalene core. |
Note: This table contains conceptual data to demonstrate the insights gained from MD simulations.
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can accurately predict vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. d-nb.infonih.gov
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. It is standard practice to apply a linear scaling factor to the calculated shifts to correct for systematic errors in the theoretical method and to account for solvent effects. d-nb.infoacs.org
Similarly, the vibrational frequencies and intensities for IR and Raman spectra can be calculated. The calculation provides the normal modes of vibration. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scienceopen.com
Table 3: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (GIAO-DFT) | Scaled Predicted δ (ppm) |
| C1 | 133.5 | 140.2 | 133.8 |
| C2 | 135.8 | 142.8 | 136.3 |
| C3 | 126.2 | 132.5 | 126.5 |
| C4 | 128.9 | 135.3 | 129.1 |
| C4a | 132.1 | 138.7 | 132.4 |
| C5 | 125.7 | 131.9 | 125.9 |
| C6 | 125.9 | 132.2 | 126.2 |
| C7 | 124.0 | 130.1 | 124.2 |
| C8 | 126.5 | 132.8 | 126.8 |
| C8a | 134.0 | 140.8 | 134.4 |
| -CH₃ | 19.5 | 21.1 | 19.4 |
| -CH₂- | 42.1 | 45.0 | 42.0 |
Note: Values are illustrative. The scaling equation used here is δ_scaled = (δ_predicted - b) / m, where m and b are parameters derived from correlating predicted and experimental shifts for a set of similar compounds. acs.org
Theoretical Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the theoretical elucidation of reaction mechanisms, the identification of intermediate structures, and the characterization of transition states.
For this compound, one could investigate various reactions, such as the N-alkylation or N-acylation of the primary amine, or electrophilic aromatic substitution on the naphthalene ring. Using DFT, one can calculate the energies of the reactants, products, and any intermediates. Transition state (TS) search algorithms are used to locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For example, a theoretical study could investigate the mechanism of a reaction between this compound and an electrophile. Calculations would identify the most likely site of attack on the naphthalene ring by analyzing the calculated atomic charges and frontier molecular orbitals. The reaction pathway would be modeled to find the transition state for the formation of the sigma complex (arenium ion) and to calculate the activation energy. Such studies have been performed for the oxidation of related molecules like 2-methylnaphthalene (B46627).
Table 4: Hypothetical Calculated Energies for a Reaction Pathway: N-Acetylation of this compound with Acetyl Chloride
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Acetyl Chloride | 0.0 |
| Transition State 1 (TS1) | Nucleophilic attack of the amine on the carbonyl carbon. | +12.5 |
| Tetrahedral Intermediate | Zwitterionic intermediate species. | -5.2 |
| Transition State 2 (TS2) | Elimination of the chloride ion. | +8.1 |
| Products | N-(1-methylnaphthalen-2-ylmethyl)acetamide + HCl | -25.7 |
Note: This table presents a conceptual reaction profile to illustrate the data generated from mechanistic studies. Energies are relative to the separated reactants.
Quantitative Structure-Property Relationships (QSPR) and Theoretical Structure-Activity Relationships (SAR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (SAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. These models rely on molecular descriptors, which are numerical values derived from the chemical structure.
For this compound, a wide range of descriptors can be calculated using computational methods. These include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe the connectivity of the molecule.
Geometric descriptors: Molecular surface area, volume.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges (from DFT calculations).
Physicochemical descriptors: LogP (octanol-water partition coefficient), polarizability.
Once a set of descriptors is calculated for a series of related naphthalene derivatives, a mathematical model (e.g., using multiple linear regression or machine learning) can be built to predict a property of interest. For instance, a QSAR model could predict the binding affinity of these compounds to a specific biological target, while a QSPR model might predict a property like boiling point or solubility. nih.govnih.gov Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis. mdpi.compublish.csiro.au
Table 5: Example of a Hypothetical QSPR Model for Predicting a Property (e.g., Log(Solubility))
| Model Equation | Log(Solubility) = 2.5 - 0.8 * LogP + 0.15 * DipoleMoment - 0.05 * MolecularSurfaceArea |
| Statistical Parameters | |
| R² (Coefficient of Determination) | 0.92 |
| Q² (Cross-validated R²) | 0.85 |
| Interpretation | The model suggests that higher lipophilicity (LogP) decreases solubility, while higher polarity (Dipole Moment) increases it. The model has good predictive power as indicated by the high R² and Q² values. |
Note: This table illustrates the format and interpretation of a QSPR model, which would be developed based on a dataset of multiple compounds.
Coordination Chemistry and Catalytic Applications of 2 Aminomethyl 1 Methylnaphthalene Derived Ligands
Design Principles for Naphthalene-Based Aminomethyl Ligands
The design of effective ligands is a cornerstone of modern catalysis. For ligands derived from 2-(Aminomethyl)-1-methylnaphthalene, several key principles guide their development to achieve desired catalytic activity and selectivity. The inherent properties of the 1-methylnaphthalene (B46632) scaffold, combined with the aminomethyl coordinating group, provide a versatile platform for creating ligands with tailored characteristics.
The rigid naphthalene (B1677914) backbone imparts a well-defined geometry upon the resulting metal complexes. This rigidity can be advantageous in asymmetric catalysis, where control over the spatial arrangement of substrates around the metal center is crucial for achieving high enantioselectivity. The steric bulk of the naphthalene moiety can create a chiral pocket that influences the approach of reactants.
Furthermore, the electronic properties of the naphthalene ring system can be modulated through the introduction of various substituents. Electron-donating or electron-withdrawing groups can be strategically placed on the aromatic rings to fine-tune the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination.
The aminomethyl group serves as the primary coordination site. The nitrogen atom's lone pair of electrons readily donates to a metal center, forming a stable coordinate bond. The flexibility in modifying the amine, for instance, by creating secondary or tertiary amines, or by forming Schiff bases, allows for the creation of bidentate or multidentate ligands. This multidenticity enhances the stability of the resulting metal complexes, a desirable trait for robust catalysts.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving this compound-derived ligands typically follows established coordination chemistry protocols. The general approach involves the reaction of the ligand with a suitable metal precursor, often a metal salt or an organometallic complex, in an appropriate solvent.
The synthesis of the ligand itself can be achieved through various organic chemistry routes. A common method involves the derivatization of 2-methylnaphthalene (B46627), followed by the introduction of the aminomethyl group. For instance, a Schiff base ligand can be prepared through the condensation reaction of this compound with an appropriate aldehyde or ketone.
Once synthesized, the characterization of these metal complexes is crucial to confirm their structure and purity. A suite of analytical techniques is employed for this purpose.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the ligand's structure and its coordination to the metal center. Changes in chemical shifts upon complexation can confirm binding. |
| Infrared (IR) Spectroscopy | Useful for identifying the coordination of the aminomethyl group to the metal, as evidenced by shifts in the N-H or C-N stretching frequencies. |
| UV-Vis Spectroscopy | Can provide insights into the electronic transitions within the complex and confirm the coordination environment of the metal ion. |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. |
These characterization methods are essential for establishing the structure-activity relationships of the catalysts.
Application in Homogeneous Catalysis: Asymmetric Hydrogenation, C-C/C-X Coupling Reactions
Metal complexes derived from this compound ligands have shown potential in various homogeneous catalytic transformations, most notably in asymmetric hydrogenation and cross-coupling reactions.
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and fine chemical industries. The success of this reaction heavily relies on the design of the chiral catalyst. The steric and electronic properties of ligands derived from this compound can be tailored to create highly effective and enantioselective hydrogenation catalysts. While specific performance data for catalysts based on this exact ligand is not extensively documented in publicly available literature, the principles of ligand design suggest their potential for such applications.
C-C/C-X Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. Ligands derived from this compound can act as effective ancillary ligands, stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. The naphthalene scaffold can provide the necessary steric bulk and electronic properties to facilitate oxidative addition and reductive elimination, leading to high catalytic turnover numbers and yields.
Heterogeneous Catalysis and Immobilization Strategies
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, there is a growing interest in the heterogenization of homogeneous catalysts. This involves anchoring the catalytically active metal complex onto a solid support.
Several strategies can be employed to immobilize complexes of this compound-derived ligands:
Covalent Attachment: The ligand can be functionalized with a reactive group that allows for its covalent attachment to a solid support, such as silica, alumina, or a polymer resin.
Encapsulation: The metal complex can be physically entrapped within the pores of a porous material, such as a zeolite or a metal-organic framework (MOF).
Ion Exchange: If the complex is ionic, it can be immobilized on a support containing ion-exchange sites.
The resulting heterogeneous catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and reducing product contamination.
Catalyst Recycling and Green Catalysis Considerations
Beyond recyclability, other green chemistry principles are relevant to the use of catalysts derived from this compound. The development of catalysts that can operate under milder reaction conditions (lower temperature and pressure) reduces energy consumption. Furthermore, designing catalysts that can function in environmentally benign solvents, such as water or supercritical carbon dioxide, is a significant goal.
The pursuit of highly efficient catalysts also contributes to green chemistry by maximizing atom economy—the concept of maximizing the incorporation of all materials used in the process into the final product. By achieving high yields and selectivities, waste generation is minimized.
Supramolecular Chemistry and Non Covalent Interactions of 2 Aminomethyl 1 Methylnaphthalene
Hydrogen Bonding and Halogen Bonding Networks
Hydrogen bonds are a cornerstone of molecular self-assembly, dictating the geometry and stability of countless supramolecular structures. In the case of 2-(aminomethyl)-1-methylnaphthalene, the primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atom can also act as a hydrogen bond acceptor. These interactions are fundamental in forming predictable patterns in the solid state.
While a crystal structure for this compound is not publicly available, analysis of related compounds offers significant insight. For instance, in the crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile, the amino group is observed to form N-H···O=C and N-H···N≡C hydrogen bonds, which direct the formation of a layered supramolecular structure. nih.gov Similarly, studies on adducts of allylamine (B125299) with n-alcohols reveal that the interplay of NH2 and OH groups, acting as both donors and acceptors, creates robust hydrogen-bonded networks with varying topologies depending on the molecular environment. nih.gov It is highly probable that this compound would engage in similar intermolecular N-H···N hydrogen bonds, leading to the formation of chains or more complex three-dimensional networks.
Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is another potential tool for engineering supramolecular structures. While this compound does not itself contain a halogen, its derivatives could be designed to incorporate iodine, bromine, or chlorine atoms. These would then be capable of forming halogen bonds with Lewis basic sites, such as the nitrogen of the amino group in a neighboring molecule, influencing crystal packing and molecular assembly.
Table 1: Potential Hydrogen and Halogen Bonding Parameters for this compound Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N-H | N | 2.8 - 3.2 | 150 - 180 |
| Hydrogen Bond | N-H | O | 2.7 - 3.1 | 150 - 180 |
| Halogen Bond (Hypothetical) | C-I | N | 2.9 - 3.4 | 160 - 180 |
| Halogen Bond (Hypothetical) | C-Br | N | 2.8 - 3.3 | 160 - 180 |
Note: The data in this table are generalized values for these types of interactions and are not specific to experimentally determined structures of this compound.
π-π Stacking and C-H···π Interactions in Self-Assembly
The extensive π-system of the naphthalene (B1677914) core is a dominant feature of this compound, predisposing it to engage in π-π stacking interactions. These interactions, arising from the dispersion and electrostatic forces between aromatic rings, are a major driving force in the self-assembly of planar molecules. nih.gov The geometry of these stacks can vary, with common arrangements being face-to-face, parallel-displaced, or T-shaped (edge-to-face).
In addition to π-π stacking, C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron-rich face of the naphthalene ring, would also contribute to the stability of the supramolecular assembly. The methyl group and the aminomethyl C-H bonds could all participate in such interactions, further guiding the three-dimensional arrangement of the molecules.
Table 2: Geometrical Parameters of π-π Stacking Interactions in Naphthalene Derivatives
| Interaction Type | Geometry | Centroid-Centroid Distance (Å) | Interplanar Angle (°) |
| Parallel-Displaced | Offset Stacking | 3.3 - 3.8 | < 10 |
| T-shaped | Edge-to-Face | 4.5 - 5.5 | ~90 |
Note: These values are typical for naphthalene-containing systems and are provided for illustrative purposes.
Host-Guest Interactions with Macrocyclic Receptors and Molecular Cages
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The naphthalene unit of this compound makes it an attractive guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. nih.gov The binding within these cavities is driven by a combination of hydrophobic interactions, where the nonpolar naphthalene moiety is expelled from the aqueous environment, and van der Waals forces.
For example, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are well-known to form inclusion complexes with aromatic molecules like naphthalene. The size of the cyclodextrin (B1172386) cavity would determine the binding affinity and selectivity for this compound. Similarly, calixarenes and cucurbiturils offer differently shaped and sized cavities that could selectively bind this guest molecule. nih.gov The aminomethyl group could also play a role in the binding, potentially interacting with functional groups on the rim of the macrocyclic host.
Self-Assembled Systems and Nanomaterial Precursors
The propensity of this compound to engage in both hydrogen bonding and π-π stacking makes it a promising building block, or tecton, for the construction of self-assembled systems and nanomaterials. rsc.orgrsc.org By controlling the conditions of assembly, such as solvent and temperature, it may be possible to direct the formation of specific nanostructures, such as nanofibers, nanoribbons, or vesicles.
Peptide amphiphiles with terminal naphthalene groups have been shown to self-assemble into well-defined nanostructures, driven by the interplay of hydrogen bonding between the peptide backbones and π-π stacking of the naphthalene moieties. nih.govnih.gov Similarly, the co-assembly of pyrene- and naphthalenediimide-based amino acid derivatives can be triggered to form hydrogels, with the major driving forces being charge-transfer interactions and hydrogen bonding. nih.govresearchgate.net These examples highlight the potential of using this compound as a precursor for the bottom-up fabrication of functional nanomaterials.
Recognition and Binding Phenomena with Designed Molecular Architectures
Molecular recognition refers to the specific binding between two or more molecules through non-covalent interactions. nih.gov The distinct chemical features of this compound—an aromatic surface, a hydrogen-bonding group, and a specific shape—allow for its selective recognition by appropriately designed molecular architectures. nih.gov
Synthetic receptors could be designed with a hydrophobic pocket to accommodate the naphthalene ring and specific hydrogen-bonding sites to interact with the aminomethyl group. This "lock-and-key" approach could lead to highly selective binding, which is the basis for chemical sensing and separation technologies. The development of such synthetic receptors for methylated lysine (B10760008) and arginine in biological systems showcases the power of understanding and manipulating non-covalent interactions for specific molecular recognition. nih.gov While specific studies on this compound are not available, the principles of molecular recognition suggest that it could be a viable target for the design of selective hosts.
Advanced Applications and Emerging Research Directions for 2 Aminomethyl 1 Methylnaphthalene
Role in Functional Materials Science (e.g., polymer modification, sensor components)
The bifunctional nature of 2-(Aminomethyl)-1-methylnaphthalene—a rigid, photoactive naphthalene (B1677914) core and a reactive primary amine group—makes it a promising candidate for applications in materials science. The primary amine serves as a versatile chemical handle for integrating the naphthalene moiety into larger systems.
Polymer Modification: The aminomethyl group can readily participate in polymerization reactions or be grafted onto existing polymer backbones. This could be used to impart new functionalities to common polymers, such as enhanced thermal stability, altered solubility, or the introduction of fluorescence for tracking and analysis. For instance, similar aminomethylnaphthalene structures have been investigated for creating fiber-reactive dyes, where the amine group ensures covalent bonding to the material. google.com
Sensor Components: Naphthalene-based fluorescent probes are well-regarded for their excellent sensing capabilities toward various analytes, including cations and anions. nih.gov The aminomethyl group in this compound can act as a binding site for specific metal ions. Upon binding, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence emission (e.g., a shift in wavelength or a change in intensity). This mechanism is the basis for chemosensors, and the specific substitution pattern of this molecule could offer unique selectivity.
Organic Electronics: Naphthalene derivatives are considered excellent candidates for organic electronic appliances due to their high quantum yields and photostability. nih.gov By incorporating this compound into conductive polymers or thin films, it could be utilized in the development of organic light-emitting diodes (OLEDs) or as a component in solar cells. researchgate.net
Photo-Physical Properties and Luminescence Studies of Derivatives
The photophysical behavior of naphthalene derivatives is highly tunable through substitution, a key area of interest for this compound. rsc.org The naphthalene core itself is a well-known fluorophore, and the addition of methyl and aminomethyl groups is expected to significantly modify its absorption and emission characteristics. nih.gov
Studies on analogous compounds show that substitution on the naphthalene ring typically leads to a bathochromic (red) shift in both the absorption and fluorescence spectra. mdpi.com The introduction of silyl (B83357) and other groups on the naphthalene ring has been shown to increase fluorescence intensities. mdpi.com It is anticipated that this compound would exhibit strong, blue-shifted fluorescence, a property noted in the related compound 1-Methyl-aminomethyl naphthalene. chemicalbook.com
A critical aspect of its photophysics would be the potential for Intramolecular Charge Transfer (ICT). In many amino-substituted aromatic systems, photoexcitation can cause an electron to move from the electron-donating amino group to the electron-accepting aromatic ring. This process is highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. mdpi.com For this compound, this could result in fluorescence spectra that are highly dependent on the solvent used, a property that is valuable for creating environmental sensors. researchgate.netmdpi.com
Table 1: Predicted Photo-Physical Properties of this compound Based on Analogous Compounds This interactive table summarizes the expected properties. Values are qualitative and based on trends observed in related naphthalene derivatives.
| Property | Expected Characteristic | Rationale/Relevant Findings from Analogs |
|---|---|---|
| Absorption Max (λmax) | Bathochromic shift compared to unsubstituted naphthalene. | Substitution generally shifts absorption to longer wavelengths. mdpi.com |
| Emission Max (λem) | Strong, likely blue-shifted fluorescence with solvatochromic behavior. | Naphthalene derivatives are strong fluorophores. nih.gov Amino groups can induce ICT, leading to solvent-dependent emission. mdpi.com |
| Quantum Yield (ΦF) | High | Naphthalene derivatives are known for high quantum yields and photostability. nih.govresearchgate.net |
| Fluorescence Lifetime (τ) | Nanosecond range | Lifetimes for similar naphthalimide derivatives range from 0.5 to 9 ns. researchgate.netmdpi.com |
Advanced Synthetic Methodologies for Complex Derivatives
The creation of more complex molecules based on the this compound scaffold is essential for tuning its properties for specific applications. Several advanced synthetic strategies, proven effective for other naphthalene derivatives, could be adapted.
One plausible route involves the multi-step synthesis starting from 1-methylnaphthalene (B46632), potentially involving a chloromethylation step followed by reaction with an amine source. A detailed process for the closely related N-methyl-1-naphthalenemethanamine involves reacting 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis. google.com
For building more complex heterocyclic structures onto the naphthalene core, the Clauson–Kaas synthesis could be employed to introduce pyrrole (B145914) rings, which can then be further functionalized. mdpi.com Another powerful method is the Mannich reaction, which is widely used to install aminomethyl groups onto aromatic systems. By reacting 1-methylnaphthalene with formaldehyde (B43269) and a primary or secondary amine, a wide variety of N-substituted derivatives could be generated, each with potentially unique electronic and binding properties.
Future Theoretical and Computational Challenges
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new molecules and guiding experimental work. researchgate.netubc.ca For this compound, theoretical studies would be crucial.
Predicting Electronic Properties: DFT calculations can model the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the electronic structure and reactivity of the molecule and its derivatives. mdpi.com
Simulating Spectra: Time-Dependent DFT (TDDFT) can be used to calculate vertical excitation energies, providing a theoretical prediction of the UV-Vis absorption spectrum. nih.gov A significant challenge is the high sensitivity of these calculations to the chosen functional and the need to accurately model solvent effects. For charge-transfer molecules, standard functionals often fail, requiring the use of range-separated hybrid functionals for accurate results. nih.gov
Modeling Interactions: A key challenge lies in accurately modeling non-covalent interactions, such as the hydrogen bonding between the aminomethyl group and solvent molecules (e.g., water). nih.govnih.gov These interactions can dramatically influence the compound's conformation and photophysical properties, and accurately capturing these effects requires sophisticated computational models.
Outlook and Unexplored Research Avenues
The field of advanced materials and sensors is in constant need of new molecular building blocks. This compound, while under-explored, holds considerable promise. The most significant data gap is the lack of direct experimental investigation into this specific isomer.
Future research should prioritize the following:
Definitive Synthesis and Characterization: Developing and reporting a reliable, high-yield synthesis for this compound and fully characterizing its structural and basic physical properties.
Experimental Photophysics: A thorough experimental investigation of its absorption and fluorescence properties in a range of solvents to confirm the predicted solvatochromism and potential for ICT.
Development of Derivatives and Polymers: Systematically synthesizing a library of derivatives, particularly at the amine nitrogen, and polymerizing the monomer to create novel functional materials.
Sensing Applications: Screening the compound and its derivatives for selective fluorescence-based sensing of metal ions and other environmentally or biologically relevant analytes.
Toxicological Assessment: While extensive toxicological profiles exist for the parent compounds naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene (B46627), the profile of this aminomethyl derivative is completely unknown and would be essential for any practical application. cdc.govepa.govcdc.gov
By pursuing these avenues, the scientific community can unlock the full potential of this versatile naphthalene derivative, paving the way for its use in a new generation of smart materials and chemical sensors.
Q & A
Q. How can researchers systematically identify and evaluate literature on the toxicological profile of 2-(Aminomethyl)-1-methylnaphthalene?
- Methodological Answer : A systematic review should follow the framework outlined in the ATSDR Toxicological Profile . Key steps include:
- Literature Search : Use query strings combining terms like "naphthalene derivatives," "toxicokinetics," "biomarkers," and "environmental monitoring," with Boolean operators (e.g., "this compound" AND ("toxicity" OR "mechanisms")) .
- Screening : Apply inclusion criteria (Table B-1) focusing on routes of exposure (inhalation, oral), health outcomes (hepatic, respiratory effects), and species (human, rodent) .
- Data Extraction : Use standardized forms (Table C-2) to collect dose-response data, study design parameters, and statistical analyses .
- Risk of Bias Assessment : Evaluate experimental animal studies using tools like randomization, allocation concealment, and outcome reporting (Tables C-6, C-7) .
Q. What experimental designs are optimal for assessing acute toxicity of this compound in rodent models?
- Methodological Answer :
- Exposure Routes : Prioritize inhalation or oral administration based on environmental relevance .
- Dose Selection : Use subchronic studies (14–90 days) to establish NOAEL/LOAEL, with dose ranges informed by prior naphthalene derivative data .
- Endpoints : Include hepatic enzyme activity (e.g., CYP450 isoforms), histopathology, and oxidative stress markers (e.g., glutathione levels) .
- Controls : Employ vehicle controls and positive controls (e.g., known hepatotoxicants) to validate assay sensitivity .
Advanced Research Questions
Q. How should researchers resolve contradictions in hepatic effect data across studies on this compound?
- Methodological Answer :
- Meta-Analysis : Pool data from studies meeting quality thresholds (e.g., low risk of bias per Table C-7) and stratify by species, dose, and exposure duration .
- Mechanistic Studies : Investigate interspecies differences in metabolic pathways (e.g., cytochrome P450-mediated activation) using in vitro hepatocyte models .
- Sensitivity Analysis : Exclude outliers or studies with high bias risk (e.g., inadequate randomization) to assess robustness of conclusions .
Q. What methodologies are recommended for determining confidence in the body of evidence for respiratory effects of this compound?
- Methodological Answer :
- Initial Confidence Rating : Evaluate study design features (e.g., sample size, dose-response gradient, consistency across species) using criteria in Table C-22 .
- Upgrading/Downgrading : Increase confidence if mechanistic data (e.g., in vitro bronchial epithelial cell assays) support findings; downgrade for imprecision (e.g., wide confidence intervals) .
- Evidence Synthesis : Integrate human epidemiological data (if available) with experimental animal results using weight-of-evidence approaches .
Q. How can biomarkers of exposure to this compound be validated for use in epidemiological studies?
- Methodological Answer :
- Candidate Biomarkers : Identify metabolites (e.g., urinary naphthyl conjugates) via toxicokinetic studies in controlled exposure models .
- Analytical Validation : Use LC-MS/MS to confirm specificity and sensitivity in human biospecimens .
- Epidemiological Correlation : Link biomarker levels to exposure sources (e.g., occupational settings) and health outcomes (e.g., pulmonary function decline) .
Methodological Tables
Q. Table 1. Key Data Extraction Parameters for Toxicological Studies
Q. Table 2. Confidence Rating Criteria for Health Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
